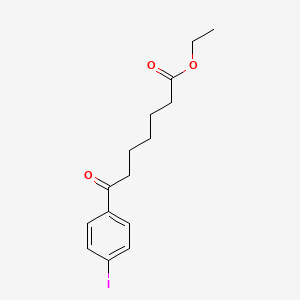
Ethyl 7-(4-iodophenyl)-7-oxoheptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-(4-iodophenyl)-7-oxoheptanoate is an organic compound characterized by the presence of an ethyl ester group, a 4-iodophenyl group, and a 7-oxoheptanoate chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(4-iodophenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-iodophenyl)-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the carbonyl group in the compound can yield alcohol derivatives.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Formation of 7-(4-iodophenyl)-7-oxoheptanoic acid.
Reduction: Formation of 7-(4-iodophenyl)-7-hydroxyheptanoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 7-(4-iodophenyl)-7-oxoheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 7-(4-iodophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the 4-iodophenyl group can enhance its binding affinity and specificity towards certain biological targets.
類似化合物との比較
- Ethyl 7-(4-bromophenyl)-7-oxoheptanoate
- Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate
- Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate
Comparison: Ethyl 7-(4-iodophenyl)-7-oxoheptanoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Compared to its bromine, chlorine, and fluorine analogs, the iodine derivative may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in research and industry.
生物活性
Ethyl 7-(4-iodophenyl)-7-oxoheptanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H19IO3
- CAS Number : 898777-45-2
- Molecular Weight : 364.22 g/mol
- IUPAC Name : this compound
The compound features an iodophenyl group which is significant for its biological interactions, particularly in targeting specific enzymes and receptors.
This compound exhibits several biological activities primarily through its interaction with various cellular targets:
-
Histone Deacetylase Inhibition :
- The compound has been shown to inhibit histone deacetylases (HDACs), enzymes involved in the regulation of gene expression through chromatin remodeling. HDAC inhibition can lead to increased acetylation of histones, promoting transcriptional activation of tumor suppressor genes and apoptosis in cancer cells .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs:
Table 1: Summary of Biological Activities
Case Studies
- Cancer Research :
- Quorum Sensing Inhibition :
特性
IUPAC Name |
ethyl 7-(4-iodophenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPTVSXZMUVECU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645719 |
Source


|
| Record name | Ethyl 7-(4-iodophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-45-2 |
Source


|
| Record name | Ethyl 7-(4-iodophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














